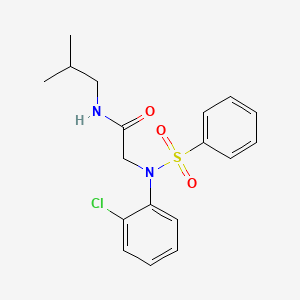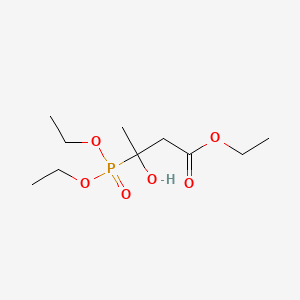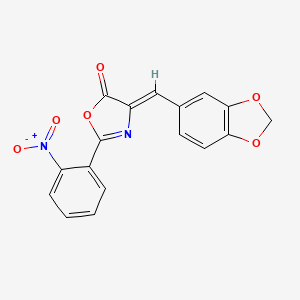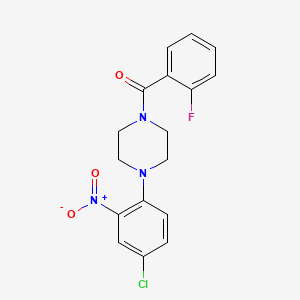
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide class of molecules and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of HDAC activity, which plays a critical role in regulating gene expression and cellular processes. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in gene expression and cellular processes, such as cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinase C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, this compound has been shown to promote neuronal survival and protect against neurodegeneration by inhibiting HDAC activity. Additionally, this compound has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent and selective inhibition of HDAC activity, which allows for the study of the role of HDACs in various cellular processes. Additionally, this compound has been extensively studied and optimized for its synthesis, resulting in high yields and purity of the final product. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may need to be carefully considered and controlled.
Zukünftige Richtungen
There are many potential future directions for the study of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide and its therapeutic applications. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the study of this compound in various disease models, such as animal models of cancer or neurodegenerative disorders, may provide further insight into its therapeutic potential.
Synthesemethoden
The synthesis of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-chloroaniline with isobutyl isocyanate to form N~2~-(2-chlorophenyl)-N~1~-isobutylurea, which is then reacted with phenylsulfonyl chloride to form the final product. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit histone deacetylase (HDAC) activity and promote neuronal survival. Additionally, this compound has shown antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14(2)12-20-18(22)13-21(17-11-7-6-10-16(17)19)25(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYNGQRDUZJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5000371.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)